
6-Chloro-7-nitroquinoline
Descripción general
Descripción
6-Chloro-7-nitroquinoline is a heterocyclic compound . It is a crystalline solid that is soluble in organic solvents but not in water. The molecular weight of this compound is 208.6 .
Synthesis Analysis
Quinoline synthesis involves various methods such as the Friedländer Synthesis, iron-catalyzed cross-coupling reactions with alkyl Grignard reagents, and the [3+2] cycloaddition reaction . The Combes/Conrad–Limpach reaction is a condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde or 1,3-dialdehyde, giving an enamine intermediate which is further heated in a strong acid, and later cyclodehydration to afford quinoline .Chemical Reactions Analysis
Quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death . The reaction of quinolines with cyclic azomethine ylides led to the formation of tetracyclic derivatives .Physical And Chemical Properties Analysis
6-Chloro-7-nitroquinoline is a solid at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
6-Chloro-7-nitroquinoline has been a key compound in the synthesis of various chemically significant structures. For instance, Roberts et al. (1996) demonstrated its transformation into a tetrahydroquinoline derivative, which was then converted into marine alkaloids such as batzelline C and isobatzelline C, showcasing its utility in complex organic syntheses (Roberts, Álvarez, & Joule, 1996). Similarly, Couch et al. (2008) synthesized a range of 2-aryl-5-nitroquinolines from 5-nitroquinoline, demonstrating the potential of nitroquinolines as prodrug systems for bioreductive activation (Couch, Burke, Knox, & Moody, 2008).
Antibacterial Properties
Al-Hiari et al. (2007) explored the antibacterial properties of 8-nitrofluoroquinolone derivatives, including compounds synthesized from 6-chloro-7-nitroquinoline. Their research highlighted the significant antibacterial activity of these compounds against various bacterial strains, indicating the potential of 6-chloro-7-nitroquinoline derivatives in antimicrobial applications (Al-Hiari, Al-Mazari, Shakya, Darwish, & Abu-Dahab, 2007).
Crystallography and Structural Analysis
Gotoh and Ishida (2019) conducted crystallographic studies involving isomeric hydrogen-bonded co-crystals of 6-nitroquinoline derivatives, showcasing the importance of such compounds in understanding molecular interactions and crystal structures (Gotoh & Ishida, 2019).
Corrosion Inhibition
Quinoline derivatives, including those related to 6-chloro-7-nitroquinoline, have been studied for their corrosion inhibition properties. Lgaz et al. (2017) investigated quinoline derivatives as inhibitors for mild steel corrosion, revealing their potential in protecting metals from acidic corrosion (Lgaz, Salghi, Bhat, Chaouiki, Shubhalaxmi, & Jodeh, 2017).
Spectroscopic and Theoretical Studies
Arjunan et al. (2011) conducted a detailed study on the electronic structure of 8-chloroquinoline and 8-nitroquinoline using various spectroscopic and theoretical methods. This research provides insights into the structural and electronic characteristics of nitroquinoline derivatives (Arjunan, Ravindran, Rani, & Mohan, 2011).
Mecanismo De Acción
Target of Action
6-Chloro-7-nitroquinoline is a derivative of quinoline, a nitrogen-containing heterocyclic compound . Quinoline and its derivatives are known to have a wide range of biological and pharmaceutical activities . .
Mode of Action
Quinoline derivatives are known to inhibit bacterial dna synthesis by forming a ternary complex with a dna molecule and gyrase and topoisomerase iv enzymes . This leads to the blocking of bacterial DNA supercoiling
Biochemical Pathways
Given that quinoline derivatives are known to interact with bacterial dna gyrase and topoisomerase iv enzymes , it’s likely that 6-Chloro-7-nitroquinoline may affect similar pathways. These enzymes are involved in DNA replication, transcription, and repair, suggesting that 6-Chloro-7-nitroquinoline may have an impact on these processes.
Result of Action
Some quinoline derivatives have demonstrated potent antiproliferative activity against cancer cells
Action Environment
It’s known that the synthesis of quinoline derivatives can be influenced by various factors, including reaction time, yield, and the use of safer solvents . These factors could potentially influence the action and efficacy of 6-Chloro-7-nitroquinoline.
Safety and Hazards
Direcciones Futuras
Quinoline derivatives are utilized in various fields such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . They are present in numerous biological compounds and have potential applications in treating various diseases . Therefore, the future directions of 6-Chloro-7-nitroquinoline could involve further exploration of its potential applications in these areas.
Propiedades
IUPAC Name |
6-chloro-7-nitroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O2/c10-7-4-6-2-1-3-11-8(6)5-9(7)12(13)14/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXRBVAIZFZZRLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C(C=C2N=C1)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40743323 | |
| Record name | 6-Chloro-7-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40743323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-7-nitroquinoline | |
CAS RN |
226073-82-1 | |
| Record name | 6-Chloro-7-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40743323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



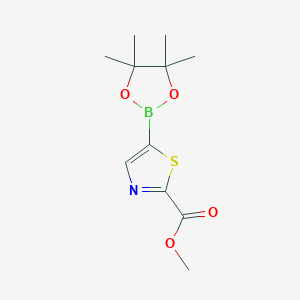

![2-(Methylamino)naphtho[2,3-d]thiazole-4,9-dione](/img/structure/B1401316.png)
![N-[(4-fluoro-3-methoxyphenyl)methyl]cyclopentanamine](/img/structure/B1401317.png)
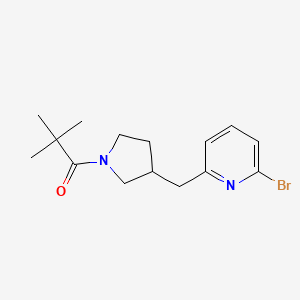
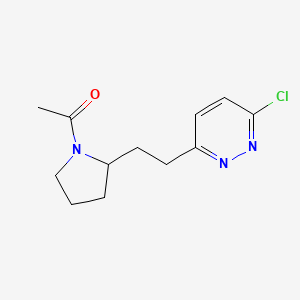
![2-Chloro-5-[2-(1-methanesulfonyl-pyrrolidin-2-yl)-ethyl]-pyridine](/img/structure/B1401321.png)
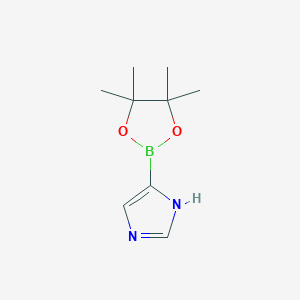
![5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B1401325.png)
![(3AS,8aS)-4-(2-(trifluoromethyl)benzyl)octahydropyrrolo[3,2-b]azepin-5(1H)-one](/img/structure/B1401327.png)
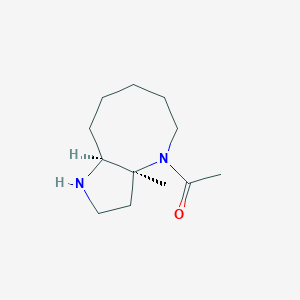
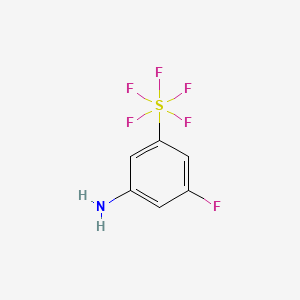
![3-[2-Fluoro-4-(trifluoromethoxy)phenyl]propionic acid](/img/structure/B1401332.png)
